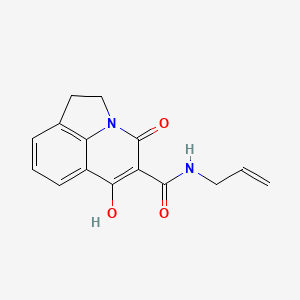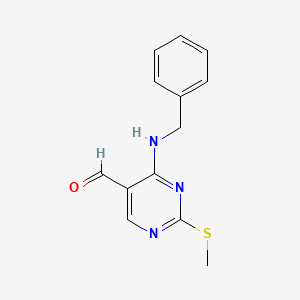
2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de derivados de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades farmacológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo normalmente implica una reacción de múltiples componentes. Un método común incluye la reacción de un aldehído aromático, malononitrilo y una anilina sustituida en presencia de un catalizador. La reacción generalmente se lleva a cabo en etanol bajo condiciones de reflujo. El producto se aísla luego por filtración y se purifica por recristalización a partir de etanol.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar la producción manteniendo la consistencia en la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de óxido de N-quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un grupo hidroxilo.
Sustitución: Los grupos amino y cloro pueden sufrir reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de óxido de N-quinolina.
Reducción: Derivados de hidroxiquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente por sus efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con dianas moleculares específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede inhibir la ADN girasa, que es crucial para la replicación del ADN bacteriano, lo que exhibe actividad antimicrobiana. Además, puede interactuar con quinasas de proteínas, influyendo en las vías de señalización celular y exhibiendo propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-1,4-bis(4-fluorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1,4-bis(4-bromofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
- 2-Amino-1,4-bis(4-metilfenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo
Unicidad
La singularidad de 2-Amino-1,4-bis(4-clorofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de grupos cloro mejora su reactividad y potenciales actividades biológicas en comparación con sus análogos fluorados, bromados o metilados.
Propiedades
Número CAS |
351166-37-5 |
|---|---|
Fórmula molecular |
C22H17Cl2N3O |
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2-amino-1,4-bis(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17Cl2N3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2 |
Clave InChI |
JZTFBYGDZWQGBL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B12051126.png)




![Ethyl 6-bromo-5-[(3-nitrobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12051160.png)


![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![N-(4-chlorophenyl)-N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B12051186.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)
